molecular formula C16H24N6O3S B10922334 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide

Cat. No.: B10922334
M. Wt: 380.5 g/mol
InChI Key: RLZAWVDGXDEEEC-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Ammonia, amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE stands out due to its dual pyrazole ring system, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and development .

Properties

Molecular Formula

C16H24N6O3S

Molecular Weight

380.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-methylpyrazol-3-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H24N6O3S/c1-12-15(10-18-21(12)3)26(24,25)22-7-4-5-13(11-22)16(23)17-9-14-6-8-20(2)19-14/h6,8,10,13H,4-5,7,9,11H2,1-3H3,(H,17,23)

InChI Key

RLZAWVDGXDEEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=NN(C=C3)C

Origin of Product

United States

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